molecular formula C16H26N2O4 B13987453 2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione CAS No. 7233-57-0

2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

Cat. No.: B13987453
CAS No.: 7233-57-0
M. Wt: 310.39 g/mol
InChI Key: PEFJSTCRPOMUGA-UHFFFAOYSA-N
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Description

2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is an organic compound characterized by its unique structure, which includes tert-butylamino groups and methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione typically involves the reaction of 2,5-dimethoxy-1,4-benzoquinone with tert-butylamine. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound to hydroquinone derivatives.

    Substitution: The tert-butylamino and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may have potential biological activity, making it a candidate for drug discovery and development.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione involves its interaction with molecular targets and pathways within biological systems. The tert-butylamino groups may interact with specific receptors or enzymes, modulating their activity. The methoxy groups can influence the compound’s solubility and bioavailability, affecting its overall efficacy.

Comparison with Similar Compounds

Similar Compounds

    2,5-Bis(tert-butylperoxy)-2,5-dimethylhexane: This compound has similar tert-butyl groups but differs in its peroxide functionality.

    2,4-Di-tert-butylphenol: Another compound with tert-butyl groups, but with a phenol core structure.

Uniqueness

2,5-Bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione is unique due to its combination of tert-butylamino and methoxy groups attached to a cyclohexa-2,5-diene-1,4-dione core. This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds.

Properties

CAS No.

7233-57-0

Molecular Formula

C16H26N2O4

Molecular Weight

310.39 g/mol

IUPAC Name

2,5-bis(tert-butylamino)-3,6-dimethoxycyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C16H26N2O4/c1-15(2,3)17-9-11(19)14(22-8)10(18-16(4,5)6)12(20)13(9)21-7/h17-18H,1-8H3

InChI Key

PEFJSTCRPOMUGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C(=O)C(=C(C1=O)OC)NC(C)(C)C)OC

Origin of Product

United States

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